Tert-butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate Tert-butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1415564-45-2
VCID: VC8072675
InChI: InChI=1S/C18H27ClN2O2/c1-17(2,3)23-16(22)21-11-7-10-18(21,13-19)14-20-12-15-8-5-4-6-9-15/h4-6,8-9,20H,7,10-14H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC1(CNCC2=CC=CC=C2)CCl
Molecular Formula: C18H27ClN2O2
Molecular Weight: 338.9 g/mol

Tert-butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate

CAS No.: 1415564-45-2

Cat. No.: VC8072675

Molecular Formula: C18H27ClN2O2

Molecular Weight: 338.9 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate - 1415564-45-2

Specification

CAS No. 1415564-45-2
Molecular Formula C18H27ClN2O2
Molecular Weight 338.9 g/mol
IUPAC Name tert-butyl 2-[(benzylamino)methyl]-2-(chloromethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C18H27ClN2O2/c1-17(2,3)23-16(22)21-11-7-10-18(21,13-19)14-20-12-15-8-5-4-6-9-15/h4-6,8-9,20H,7,10-14H2,1-3H3
Standard InChI Key BDQCQYNXNCVHPI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC1(CNCC2=CC=CC=C2)CCl
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1(CNCC2=CC=CC=C2)CCl

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

Tert-butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate features a five-membered pyrrolidine ring, a nitrogen-containing heterocycle known for conformational flexibility and bioactivity . The tert-butyl carboxylate group at position 1 enhances lipophilicity, potentially improving membrane permeability in biological systems . The chloromethyl group at position 2 introduces a reactive site for nucleophilic substitution, while the benzylamino-methyl substituent provides a secondary amine capable of hydrogen bonding or coordination with biological targets .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₂₇ClN₂O₂
Molecular Weight362.87 g/mol
InChI KeyBDQCQYNXNCVHPI-UHFFFAOYSA-N
SMILESO=C(OC(C)(C)C)N1CCCC1(CCl)CNCC2=CC=CC=C2

Stereochemical Considerations

The compound’s stereochemistry remains underexplored, though the pyrrolidine ring’s puckering and substituent orientations likely influence its interactions. Molecular modeling studies of analogous pyrrolidines suggest that the chloromethyl and benzylamino groups adopt equatorial positions to minimize steric strain, optimizing reactivity .

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols for this specific compound are proprietary, general routes for analogous pyrrolidine derivatives involve multi-step sequences. A plausible synthesis begins with pyrrolidine ring formation via cyclization of γ-aminobutyric acid derivatives, followed by sequential functionalization:

  • N-Boc Protection: Introducing the tert-butyloxycarbonyl (Boc) group to the pyrrolidine nitrogen enhances stability during subsequent reactions .

  • Chloromethylation: Treatment with chloromethylating agents like chloromethyl methyl ether installs the chloromethyl group.

  • Benzylamino-Methyl Addition: Condensation with benzylamine and formaldehyde via a Mannich-like reaction introduces the benzylamino-methyl side chain .

Challenges in Optimization

Key challenges include controlling regioselectivity during chloromethylation and avoiding over-alkylation of the secondary amine. Pilot-scale batches reported in supplier documentation achieved 95% purity, though scalability remains limited due to intermediate purification hurdles .

Reactivity and Functional Group Transformations

Nucleophilic Substitution at the Chloromethyl Site

The chloromethyl group undergoes SN2 reactions with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with sodium azide yields an azidomethyl derivative, a precursor for click chemistry applications :
R-Cl+NaN3R-N3+NaCl\text{R-Cl} + \text{NaN}_3 \rightarrow \text{R-N}_3 + \text{NaCl}

Hydrolysis of the Tert-Butyl Carboxylate

Under acidic conditions, the Boc group hydrolyzes to yield a pyrrolidine carboxylic acid, enabling further derivatization. Kinetic studies show complete deprotection within 2 hours using trifluoroacetic acid in dichloromethane :
Boc-Pyrrolidine+H+Pyrrolidine-COOH+CO2+(CH3)3COH\text{Boc-Pyrrolidine} + \text{H}^+ \rightarrow \text{Pyrrolidine-COOH} + \text{CO}_2 + (\text{CH}_3)_3\text{COH}

Applications in Drug Discovery and Development

Lead Compound Optimization

The compound’s modular structure allows for iterative modifications:

  • Replacing the chloromethyl group with fluoromethyl enhances metabolic stability.

  • Substituting benzylamine with heteroaromatic amines improves blood-brain barrier penetration .

Agrochemistry Applications

Chloromethyl pyrrolidines act as intermediates in synthesizing neonicotinoid analogs with reduced environmental persistence. Field trials show 40% higher insecticidal efficacy compared to imidacloprid derivatives .

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparisons

CompoundKey FeaturesBioactivity Profile
Tert-butyl 3-(methylamino)pyrrolidine-1-carboxylateMethylamino substitutionModerate COX-2 inhibition
(R)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylateChiral methylamino-methyl groupHigh α-glucosidase inhibition
1,1-Dimethylethyl 2-(chloromethyl)-2-[[(phenylmethyl)amino]methyl]-1-pyrrolidinecarboxylateIdentical to target compoundSimilar to reference compound

Industrial Availability and Regulatory Status

Suppliers list the compound as discontinued, citing low demand and regulatory complexities associated with chlorinated intermediates . Current GMP-grade synthesis requires custom synthesis, with lead times exceeding 12 weeks .

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